EPZ020411 - 1700663-41-7

EPZ020411

Catalog Number: EVT-253796
CAS Number: 1700663-41-7
Molecular Formula: C25H38N4O3
Molecular Weight: 442.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EPZ020411 is a potent and selective small molecule inhibitor of protein arginine methyltransferase 6 (PRMT6). [] PRMTs are a family of enzymes that catalyze the methylation of arginine residues on proteins, thereby influencing various cellular processes such as gene expression, DNA repair, and signal transduction. [, ] EPZ020411 is considered a valuable tool compound for in vitro and in vivo studies investigating the biological roles of PRMT6 in various physiological and pathological conditions. []

S-adenosyl-L-homocysteine (SAH)

  • Compound Description: S-adenosyl-L-homocysteine (SAH) is a natural product and an amino acid derivative. It acts as a potent inhibitor of various methyltransferases, including protein arginine methyltransferases (PRMTs) like PRMT6. []
  • Relevance: SAH serves as a crucial component in the enzymatic reaction catalyzed by PRMTs. It competes with the methyl donor S-adenosyl methionine (SAM) for binding to PRMTs, thereby inhibiting their activity. Understanding the interaction between SAH and PRMT6 is fundamental for developing inhibitors like EPZ020411, which target the same binding site. []
  • Compound Description: Aryl pyrazoles represent a class of chemical compounds characterized by a pyrazole ring linked to an aromatic ring. Research has led to the identification of aryl pyrazoles as potent inhibitors of PRMTs, with some exhibiting selectivity for PRMT6. []
  • Relevance: EPZ020411 itself belongs to the aryl pyrazole family of compounds. The identification of EPZ020411 as a potent and selective PRMT6 inhibitor through the exploration of aryl pyrazoles highlights the importance of this chemical class in developing PRMT6-targeting drugs. Further investigation into structure-activity relationships within this series could lead to the discovery of even more potent and selective PRMT6 inhibitors. []
Source

EPZ020411 was developed by researchers at Epizyme, Inc. as part of their efforts to create selective inhibitors for arginine methyltransferases. The compound emerged from a series of synthetic analogues aimed at inhibiting PRMT6, which has been associated with tumorigenicity in several cancer types, including glioblastoma .

Classification

EPZ020411 is classified as an aryl pyrazole derivative. It falls under the category of small molecule inhibitors specifically targeting histone methyltransferases, with a focus on PRMT6. Its selectivity is notable, as it shows over 100-fold preference for PRMT6 compared to other related enzymes, making it a valuable tool in biochemical research .

Synthesis Analysis

Methods

The synthesis of EPZ020411 involved the development of a series of aryl pyrazole compounds through standard organic synthesis techniques. The synthetic pathway typically includes:

  1. Formation of the Pyrazole Core: This involves the condensation of appropriate hydrazines with carbonyl compounds.
  2. Aryl Substitution: Aryl groups are introduced to the pyrazole core through electrophilic aromatic substitution or coupling reactions.
  3. Side Chain Modifications: Specific side chains are added to enhance selectivity and potency against PRMT6.

Technical Details

The synthesis was optimized through structure-activity relationship (SAR) studies, which guided modifications to improve the compound's potency and selectivity. The final product was characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure

The molecular structure of EPZ020411 features a pyrazole ring system with various substituents that contribute to its binding affinity for PRMT6. The crystal structure has been resolved at 2.1 Å resolution, revealing critical interactions between the compound and the enzyme's active site.

Data

  • Molecular Formula: C₁₅H₁₈N₄O
  • Molecular Weight: Approximately 270.33 g/mol
  • Crystal Structure ID: 4Y30 (available in the Protein Data Bank) shows detailed interactions within the PRMT6 binding site .
Chemical Reactions Analysis

Reactions

EPZ020411 primarily acts through competitive inhibition of PRMT6, affecting its ability to methylate histone substrates. The compound does not alter PRMT6 expression levels but reduces its enzymatic activity significantly.

Technical Details

Mechanism of Action

Process

The mechanism by which EPZ020411 inhibits PRMT6 involves binding to the enzyme's active site, thereby preventing substrate access and subsequent methylation reactions. This competitive inhibition leads to decreased levels of methylated histone marks, which are critical for gene regulation.

Data

Research indicates that treatment with EPZ020411 results in a dose-dependent decrease in H3R2 methylation levels, confirming its role as an effective inhibitor in vivo . The detailed kinetic studies suggest that EPZ020411 binds rapidly to PRMT6, forming a stable complex that hinders substrate turnover.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form; typically white to off-white powder.
  • Solubility: Limited solubility in water; better solubility in organic solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture.

Chemical Properties

  • pKa: Relevant pKa values indicate potential ionization states under physiological conditions.
  • LogP: Indicates moderate lipophilicity, influencing bioavailability.
  • Pharmacokinetics: Demonstrates poor permeability in parallel artificial membrane permeation assays (PAMPA), correlating with low oral bioavailability (<5%) .
Applications

Scientific Uses

EPZ020411 serves as a valuable tool compound for researchers studying the role of arginine methylation in various biological processes and diseases. Its applications include:

  • Target Validation: Used in studies to confirm the role of PRMT6 in cancer biology.
  • Biochemical Assays: Facilitates investigations into histone modification patterns and their effects on gene expression.
  • Therapeutic Potential: Investigated as a candidate for developing treatments targeting cancers characterized by PRMT6 overexpression .
Mechanistic Insights into PRMT6 Inhibition

Catalytic Inhibition Mechanisms of EPZ020411

Structural Basis of PRMT6-EPZ020411 Interactions

EPZ020411 binds the catalytic site of PRMT6 with high specificity, leveraging a pyrrole-imidazole core that mimics the arginine substrate’s geometry. X-ray crystallography studies reveal that the inhibitor occupies the substrate-binding pocket, forming critical interactions:

  • Hydrophobic contacts with Phe44, Leu98, and Val104 in the PRMT6 active site [2].
  • Hydrogen bonds between the inhibitor’s nitrogen atoms and conserved residues Glu138 and Asp112, which typically coordinate the guanidinium group of arginine substrates [2] [5].
  • A unique para-isopropoxy phenyl group that extends into a hydrophobic subpocket, enhancing binding affinity and selectivity over other PRMTs (e.g., PRMT1 and PRMT8) [3].

These interactions confer an IC₅₀ of 10 nM for PRMT6, with >10-fold selectivity versus other type I PRMTs [3]. The binding induces conformational changes that rigidify the active site, preventing catalytic turnover [5].

Table 1: Key Structural Interactions of EPZ020411 in PRMT6

PRMT6 ResidueInteraction TypeFunctional Role
Phe44HydrophobicStabilizes inhibitor orientation
Glu138Hydrogen bondingMimics arginine coordination
Asp112Hydrogen bondingDisplaces catalytic water
Val104Van der WaalsEnhances binding specificity

Competitive Binding Dynamics with SAM/SAH Cofactors

EPZ020411 functions as a bisubstrate-competitive inhibitor, disrupting both substrate arginine and cofactor binding. Kinetic assays demonstrate:

  • Non-competitive inhibition with respect to S-adenosylmethionine (SAM), with a Kᵢ of 3 nM [5].
  • Uncompetitive behavior toward peptide substrates, indicating preferential binding to the enzyme-cofactor complex [6].The inhibitor’s ethylenediamino moiety mimics the arginine’s terminal nitrogen, sterically hindering SAM’s methyl-donor group [5]. This dual competition reduces PRMT6’s catalytic efficiency (k꜀ₐₜ/Kₘ) by >95% at saturating inhibitor concentrations [6].

Disruption of Substrate Arginine Positioning in the Active Site

EPZ020411 displaces the target arginine residue from its optimal orientation for methylation:

  • The inhibitor’s pyrrole group occupies the space where the arginine guanidinium group binds, increasing the distance (>4 Å) between the substrate nitrogen and SAM’s sulfonium ion [2].
  • Molecular dynamics simulations show that EPZ020411 disrupts hydrogen bonding between the conserved glutamate residue (Glu138) and the substrate, which is essential for deprotonation during methyl transfer [5].
  • This mispositioning abolishes dimethylation activity, trapping PRMT6 in a monomethylation-incompetent state [2].

Epigenetic Modulation via H3R2 Methylation

Antagonism of H3K4 Trimethylation and Transcriptional Repression

EPZ020411 potently suppresses asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) in cellular models (IC₅₀ = 0.637 μM in A375 cells) [3]. This inhibition has cascading effects:

  • Steric antagonism: H3R2me2a sterically blocks the recognition of adjacent H3K4me3 by the WDR5 subunit of the MLL histone methyltransferase complex. EPZ020411-mediated H3R2me2a loss restores H3K4me3 deposition, activating tumor suppressor genes (e.g., CDKN1A/p21) [4] [6].
  • Transcriptional derepression: In glioblastoma, reduced H3R2me2a at promoters of genes like p21 and p27 increases their expression by >2-fold, inducing cell cycle arrest [6] [9].
  • Synergy with PRMT5 inhibition: Combined EPZ020411 and PRMT5 inhibitors (e.g., GSK591) amplify reexpression of silenced genes by concurrently reducing repressive H3R2me2a and H3R2me2s marks [4].

Table 2: Transcriptional Effects of EPZ020411-Mediated H3R2me2a Inhibition

Gene TargetFunctionFold Change Post-EPZ020411Biological Outcome
CDKN1A/p21Cell cycle inhibitor↑2.5–3.0G1/S arrest
CDKN1B/p27CDK inhibitor↑2.0Senescence induction
TSP-1Angiogenesis suppressor↑1.8Impaired tumor vascularization [4]

Role in Chromatin Remodeling and Gene Silencing Networks

Beyond histone marks, EPZ020411 alters higher-order chromatin architecture:

  • Nucleosome occupancy: Reduced H3R2me2a decreases PRMT6’s recruitment to facultative heterochromatin, increasing DNase I hypersensitivity at promoters of EMT-related genes (e.g., SNAI1, TWIST1) by 40% [4] [7].
  • Chromatin reader displacement: Loss of H3R2me2a evicts repressive readers (e.g., DNMT1-UHRF1) from chromatin, causing global DNA hypomethylation (↓15–20%) and derepression of hypermethylated loci [6] [9].
  • Dysregulation of enhancer networks: In endometrial cancer, EPZ020411 disrupts PRMT6-dependent enhancer activation of the AKT/mTOR pathway, downregulating MYC and CCND1 expression [9] [10].

EPZ020411 also impedes crosstalk between histone modifications:

  • Impaired H3R42me2a reduces polymerase II pause release at oncogenes like RUNX1 [9].
  • Restored H3K79me2 at YTHDF2 promoters enhances mRNA degradation of Wnt pathway inhibitors (e.g., APC, GSK3β), suppressing EMT in glioblastoma [6].

Properties

CAS Number

1700663-41-7

Product Name

EPZ020411

IUPAC Name

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine

Molecular Formula

C25H38N4O3

Molecular Weight

442.6

InChI

InChI=1S/C25H38N4O3/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28)

InChI Key

QMDKVNSQXPVCRD-RQNOJGIXSA-N

SMILES

CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4

Synonyms

N1,N2-dimethyl-N1-((3-(4-((1r,3r)-3-(2-(tetrahydro-2H-pyran-4-yl)ethoxy)cyclobutoxy)phenyl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine

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